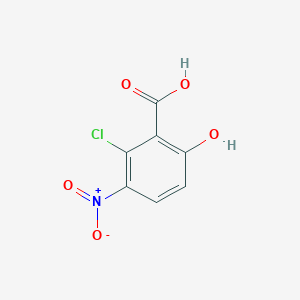

2-Chloro-6-hydroxy-3-nitrobenzoic acid

Description

Constitutional Isomerism and Functional Group Distribution

2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS 2059945-51-4) is a disubstituted benzoic acid derivative with three functional groups: a carboxylic acid group, a nitro group, and a hydroxyl group. The substituents are positioned at the 2-chloro, 3-nitro, and 6-hydroxy positions on the benzene ring.

Constitutional Isomerism

The compound exhibits constitutional isomerism based on the spatial arrangement of substituents. Potential isomers include:

| Positional Arrangement | CAS Number | Example Structure |

|---|---|---|

| 2-Chloro-4-hydroxy-3-nitro | Not reported | Cl at C2, OH at C4, NO₂ at C3 |

| 2-Chloro-5-hydroxy-3-nitro | 7195-78-0 | Cl at C2, OH at C5, NO₂ at C3 |

| 3-Chloro-2-hydroxy-6-nitro | Not reported | Cl at C3, OH at C2, NO₂ at C6 |

The target compound’s substituents at C2 (Cl), C3 (NO₂), and C6 (OH) define its unique electronic and steric profile.

Molecular Formula and Molecular Weight

The compound’s molecular formula is C₇H₄ClNO₅ , with a molecular weight of 217.56 g/mol . This is derived from:

- 7 carbon atoms (benzene ring + carboxylic acid)

- 4 hydrogen atoms

- 1 chlorine atom

- 1 nitrogen atom (from nitro group)

- 5 oxygen atoms (2 from carboxylic acid, 2 from nitro group, 1 from hydroxyl group).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄ClNO₅ | BLD Pharm |

| Molecular Weight | 217.56 g/mol | ChemSpider |

Density, Melting/Boiling Points, and Solubility Profiles

Density

No experimental density data is available for this compound. However, structurally related compounds like 2-chloro-3-nitrobenzoic acid (CAS 3970-35-2) exhibit densities around 1.6–1.7 g/cm³ , suggesting similar behavior for the hydroxylated derivative.

Melting/Boiling Points

The melting point is not explicitly reported, but analogous nitrobenzoic acids (e.g., 5-chloro-2-nitrobenzoic acid) melt between 137–139°C . The hydroxyl group may lower thermal stability due to hydrogen bonding, potentially reducing the melting point compared to non-hydroxylated isomers.

Solubility

Limited solubility data exists, but benzoic acid derivatives with electron-withdrawing groups (e.g., nitro) typically exhibit:

Spectroscopic Characterization

NMR Spectroscopy

¹H NMR

Predicted chemical shifts (based on structural analogs):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Carboxylic acid (-COOH) | 10–12 | Singlet |

| Aromatic protons (Cl, NO₂, OH adjacent) | 7.5–8.5 | Doublet/Triplet |

| Hydroxyl (-OH) | 5–6 | Broad |

¹³C NMR

Key signals:

| Carbon Type | δ (ppm) |

|---|---|

| Carboxylic acid (-COOH) | 170–175 |

| Nitro-adjacent carbons | 145–150 |

| Chlorine-adjacent carbons | 125–135 |

| Hydroxyl-adjacent carbons | 110–120 |

These shifts align with data for 2-chloro-3-nitrobenzoic acid (CAS 3970-35-2), where aromatic carbons resonate at δ 125–145 ppm .

IR Spectroscopy

Key Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (carboxylic acid) | 2500–3500 (broad) |

| O-H (phenolic) | 3200–3600 (sharp) |

| NO₂ (asymmetric stretch) | 1520–1600 |

| COOH (C=O) | 1680–1720 |

The nitro group’s strong absorption at 1520–1600 cm⁻¹ distinguishes it from non-nitro analogs.

UV-Vis Spectroscopy

Electronic Transitions

The aromatic ring and nitro group contribute to absorption maxima:

- π→π* transitions: ~250–300 nm (benzene ring)

- n→π* transitions (nitro group): ~350–400 nm

Experimental data for the compound is unavailable, but 3-nitrobenzoic acid derivatives typically show λ_max near 270 nm .

Thermodynamic Properties

Enthalpy (ΔHf) and Gibbs Free Energy (ΔGf)

No experimental thermodynamic data exists. Computational methods (e.g., DFT) could estimate these values, but such studies are not reported in available literature.

Vapor Pressure Vapor pressure data is absent, but the presence of polar functional groups (COOH, NO₂) suggests low volatility at ambient temperatures.

Properties

IUPAC Name |

2-chloro-6-hydroxy-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO5/c8-6-3(9(13)14)1-2-4(10)5(6)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHWHZYRIJDIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Chlorobenzoic Acid Derivatives

Nitration is a key step to introduce the nitro group on the aromatic ring. Based on the closely related synthesis of 2-chloro-5-nitrobenzoic acid, nitration is performed under controlled conditions to maximize regioselectivity and yield.

| Parameter | Value/Range | Notes |

|---|---|---|

| Starting material | o-Chlorobenzoic acid | For regioselective nitration |

| Nitrating agent | Nitric acid (HNO3) | Added dropwise |

| Acid medium | Concentrated sulfuric acid | Acts as catalyst and solvent |

| Weight ratio (H2SO4:substrate) | 3.5–4.5 : 1 | Ensures effective nitration |

| Temperature | 30–40 °C | Controlled to reduce side reactions |

| Reaction time | >2 hours (post addition) | Allows completion of nitration |

- The nitration tends to produce a mixture of isomers, notably 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid.

- The ratio of 2-chloro-5-nitro to 2-chloro-3-nitro is approximately 95:5 under optimized conditions, indicating high regioselectivity but some isomer formation is inevitable.

Purification: Alkali Dissolution and Acid Precipitation

Purification is essential to isolate the target compound from isomeric and side products.

| Step | Conditions | Purpose |

|---|---|---|

| Alkali dissolution | Add crude product to aqueous NaOH solution, 3.5–4.5 times water by weight; warm to 60–70 °C; adjust pH to ~7.5 | Converts benzoic acids to sodium salts, dissolving impurities |

| Decolourization | Add activated carbon; filter under pressure | Removes colored impurities |

| Acid precipitation | Acidify filtrate with 50% nitric acid to pH 2–3; warm to boiling; cool naturally to 38–42 °C; hold for at least 1 hour | Precipitates pure 2-chloro-6-hydroxy-3-nitrobenzoic acid |

| Drying | Centrifuge, wash, oven dry at 80–90 °C, vacuum dry | Obtains dry, pure final product |

- Chromatographic purity of the final product can reach 99.5% or higher.

- Overall yield is typically above 85%, demonstrating the efficiency of the process.

Summary Table of Preparation Parameters

| Step | Parameter | Value/Range | Notes |

|---|---|---|---|

| Nitration | H2SO4 : substrate weight ratio | 3.5–4.5 : 1 | Critical for regioselectivity |

| Temperature | 30–40 °C | Controlled to minimize isomers | |

| Reaction time | >2 hours | Ensures completion | |

| Alkali dissolution | Water amount (relative to crude) | 3.5–4.5 times by weight | Dissolves sodium salts |

| Temperature | 60–70 °C | Facilitates dissolution | |

| pH adjustment | ~7.5 | Neutralizes solution | |

| Acid precipitation | Acid concentration | 50% nitric acid | For effective precipitation |

| pH | 2–3 | Optimal for crystallization | |

| Temperature | Boiling, then cool to 38–42 °C | Controlled cooling for crystal growth | |

| Drying | Temperature | 80–90 °C | Oven drying and vacuum drying |

| Purity | Chromatographic purity | ≥99.5% | High purity suitable for industrial application |

| Yield | Product yield | ≥85% | Efficient synthesis |

Research Findings and Observations

- The nitration step is the most critical for controlling isomer formation. Optimizing temperature and acid ratios minimizes unwanted 2-chloro-3-nitro isomer.

- Alkali dissolution selectively dissolves sodium salts of isomers, aiding in separation.

- Acid precipitation exploits differences in solubility to isolate the desired this compound.

- Activated carbon filtration effectively removes colored impurities, enhancing purity.

- The process is scalable and suitable for industrial production with consistent high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydroxy-3-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Esterification: Carboxylic acids or acid chlorides are used in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products Formed

Reduction: 2-Chloro-6-hydroxy-3-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Esterification: Esters of this compound.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agents

2-Chloro-6-hydroxy-3-nitrobenzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have demonstrated antimicrobial properties, making it valuable in developing new antibiotics and antiseptics. For instance, it plays a crucial role in synthesizing rivanol, which is used as a preservative antiseptic in the pharmaceutical industry .

Drug Development

The compound serves as a building block for synthesizing complex molecules used in drug development. Its ability to undergo various chemical reactions allows for the creation of novel therapeutic agents targeting specific diseases. Research has indicated that derivatives of this compound exhibit potential as anti-inflammatory and analgesic agents .

Agrochemical Applications

Herbicides and Pesticides

In agriculture, this compound is explored for its potential as an active ingredient in herbicides and pesticides. Its chlorinated structure enhances its efficacy against a range of pests and weeds, contributing to improved crop yields. The compound's derivatives have been tested for their effectiveness in controlling specific agricultural pests, showcasing promising results in field trials .

Chemical Intermediate

Synthesis of Other Compounds

As a chemical intermediate, this compound is essential for synthesizing various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it useful for producing more complex aromatic compounds. This versatility is crucial in developing new materials and chemicals across different industries .

Research Applications

Analytical Chemistry

The compound is employed in analytical chemistry as a standard reference material due to its well-defined chemical properties. It aids in calibrating instruments and validating methods used for analyzing other compounds, particularly in pharmaceutical formulations .

Environmental Studies

Research into the environmental impact of chlorinated compounds has also included studies on this compound. Understanding its degradation pathways and ecological effects contributes to safer chemical practices and regulatory compliance within the industry .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydroxy-3-nitrobenzoic acid depends on its chemical structure and the specific application. For instance, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and hydroxy groups can also participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Observations :

- The hydroxyl group in the target compound increases polarity and molecular weight compared to non-hydroxylated analogs.

- Substituent positions critically influence electronic effects: nitro groups at position 3 (meta to Cl) vs. 6 (para to Cl) alter resonance stabilization and acidity.

Physicochemical Properties

Limited data are available for boiling/melting points, but inferences can be drawn from structural analogs:

- Solubility: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated derivatives like 2-Chloro-6-nitrobenzoic acid.

- Acidity : Nitro groups (strong electron-withdrawing) increase the carboxylic acid's acidity. The target compound’s acidity is likely higher than 2-Chloro-3-nitrobenzoic acid due to the additional hydroxyl group’s electron-withdrawing effect .

Biological Activity

2-Chloro-6-hydroxy-3-nitrobenzoic acid is a compound of increasing interest due to its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 204.57 g/mol

- Functional Groups : Nitro group (-NO), Hydroxy group (-OH), and Chloro group (-Cl)

The presence of these functional groups contributes to the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to undergo enzymatic bioreduction, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, resulting in various biological effects. Specifically, the nitro group can be reduced to form free radicals, which are known to exhibit antimicrobial properties by damaging bacterial and parasitic cells .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The following table summarizes the findings from various studies:

| Pathogen | MIC (µg/mL) | Study Reference |

|---|---|---|

| Staphylococcus aureus | 39 | |

| Escherichia coli | 39 | |

| Bacillus subtilis | 50 | |

| Pseudomonas aeruginosa | 50 |

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. The compound's hydroxy group is believed to play a crucial role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines. This activity has been observed in various in vitro studies where the compound reduced the production of inflammatory mediators in cell cultures.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of several nitro derivatives, including this compound, revealed that it significantly inhibited the growth of multiple bacterial strains. The study highlighted its potential use in treating infections caused by resistant bacteria .

- Mechanistic Insights : Further research into the mechanistic pathways indicated that the compound's nitro group undergoes reduction via nitroreductase enzymes, leading to the generation of reactive species that disrupt cellular functions in pathogens .

- Therapeutic Applications : The compound has been explored as a precursor for synthesizing novel pharmaceuticals due to its promising biological activities. Its derivatives have shown potential as anti-cancer agents in preliminary studies involving various cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-6-hydroxy-3-nitrobenzoic acid, and how can regioselectivity be controlled?

Answer: Synthesis typically involves sequential electrophilic aromatic substitution (EAS) reactions. A plausible route starts with benzoic acid derivatives:

Nitration : Introduce the nitro group at the meta position using mixed acid (HNO₃/H₂SO₄), leveraging the directing effects of existing substituents.

Chlorination : Employ FeCl₃ or AlCl₃ as a catalyst for electrophilic chlorination. The hydroxyl group (-OH) directs incoming substituents to ortho/para positions, influencing chloro placement .

Protection/Deprotection : Use acetyl or methyl groups to protect the hydroxyl group during nitration/chlorination to avoid side reactions.

Regioselectivity is controlled by the order of substitution and directing group effects. Computational tools (e.g., DFT) can predict reactive sites .

Q. How can the purity of this compound be validated, and what analytical techniques are most reliable?

Answer:

- HPLC : Quantify purity using reverse-phase chromatography with UV detection (λ = 254 nm) and a C18 column .

- Mass Spectrometry (GC-MS or LC-MS) : Confirm molecular ion peaks ([M+H]⁺ or [M-H]⁻) and fragmentation patterns. Cross-reference with NIST spectral libraries .

- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values.

- NMR : Use ¹H/¹³C NMR to verify substituent positions and detect impurities (>95% purity required for publication) .

Q. What crystallographic tools are suitable for determining the crystal structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, leveraging its robust handling of small-molecule data. SHELX integrates charge-flipping algorithms for phase determination .

- ORTEP-3 : Generate graphical representations of thermal ellipsoids and hydrogen bonding networks .

- Hydrogen Bond Analysis : Apply graph set notation (e.g., Etter’s rules) to classify intermolecular interactions (e.g., R₂²(8) motifs) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., IR vs. NMR) for this compound be resolved?

Answer:

- Cross-Validation : Compare IR carbonyl stretches (C=O at ~1700 cm⁻¹) with ¹³C NMR signals (~165–175 ppm). Discrepancies may arise from polymorphism or solvent effects.

- Dynamic NMR : Resolve tautomerism or rotational barriers affecting peak splitting.

- Computational IR Prediction : Use Gaussian or ORCA software to simulate spectra and assign ambiguous peaks .

Q. What strategies optimize hydrogen bonding network analysis in the crystal lattice?

Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., D, C, R motifs) using Mercury or PLATON software. For example, O-H···O bonds between hydroxyl and nitro groups may form infinite chains .

- Hirshfeld Surface Analysis : Map close contacts (dₑ < sum of van der Waals radii) to identify π-π stacking or halogen interactions.

- Thermal Diffuse Scattering (TDS) : Detect weak interactions using high-resolution synchrotron data .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 25–80°C) with HPLC monitoring. The nitro group may hydrolyze under alkaline conditions.

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td > 150°C expected due to aromatic stability) .

- Light Sensitivity : Store samples in amber vials if nitro groups predispose to photodegradation.

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Answer:

- DFT Calculations : Calculate Fukui indices (using Gaussian) to identify electrophilic (C-2, C-4) and nucleophilic (O⁻ in deprotonated hydroxyl) sites.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich (nitro group) and electron-poor (chloro-substituted ring) regions .

- Reaction Pathway Modeling : Use QM/MM methods to simulate intermediates in substitution reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.